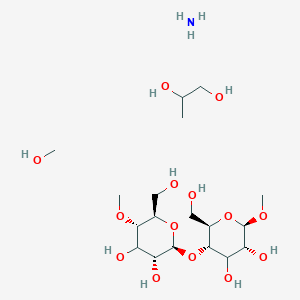

Pregnanetriol 3a-O-b-D-glucuronide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of Pregnanetriol 3a-O-b-D-glucuronide involves complex chemical processes, including the creation of an immunogenic complex by coupling bovine serum albumin (BSA) to the glucuronide through mixed acid anhydride reactions. This synthesis is crucial for developing sensitive and specific assays for clinical diagnostics (Samarajeewa & Kellie, 1985).

Molecular Structure Analysis

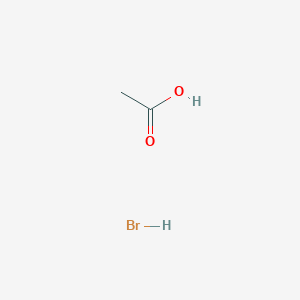

The molecular structure of Pregnanetriol 3a-O-b-D-glucuronide is characterized by its glucuronide linkage, which is essential for its biological function and detection in clinical assays. The detailed structure facilitates the binding of specific antibodies, crucial for the accurate measurement of this metabolite in various biological samples.

Chemical Reactions and Properties

Pregnanetriol 3a-O-b-D-glucuronide undergoes specific chemical reactions, including conjugation and immunogenic complex formation, which are foundational for its detection and measurement. These reactions underpin the development of diagnostic assays, such as radioimmunoassays and chemiluminescent immunoassays, which are pivotal for clinical applications (Pinzani et al., 1989).

Wissenschaftliche Forschungsanwendungen

Metabolism and Excretion Studies

Pregnanetriol 3a-O-b-D-glucuronide plays a significant role in metabolism and excretion studies. Riley (1968) investigated the urinary levels of pregnanetriol as glucuronides, highlighting their importance in understanding steroid metabolism in conditions like congenital adrenal hyperplasia and Cushing's syndrome with adrenocortical carcinoma (Riley, 1968).

Hormonal Function Assessment

Sobrinho, Kase, and Grunt (1971) studied the impact of estrogen on urinary excretion of pregnanetriol (as glucuronides) in patients with gonadal dysgenesis. This research is essential for understanding hormonal functions and their effects on adrenal steroidogenesis (Sobrinho, Kase, & Grunt, 1971).

Analytical Method Development

Raman, Avramov, McNiven, and Dorfman (1965) developed a method for determining pregnanetriol and pregnanetriolone in urine using gas chromatography. This method is crucial for accurately measuring these steroids in various clinical and research settings (Raman et al., 1965).

Radioimmunoassay Techniques

Samarajeewa, Cooley, and Kellie (1979) developed a radioimmunoassay for pregnanediol-3 alpha-glucuronide, an advancement that allows for more precise and direct measurement of this metabolite in clinical samples (Samarajeewa, Cooley, & Kellie, 1979).

Role in Pregnancy

Meng, Griffiths, and Sjövall (1996) identified pregnanediols and pregnanetriols conjugated with N-acetylglucosamine in the urine of pregnant women. This discovery highlights the significance of pregnanetriol 3a-O-b-D-glucuronide in understanding progesterone metabolism during pregnancy (Meng, Griffiths, & Sjövall, 1996).

Zukünftige Richtungen

The future directions of Pregnanetriol 3a-O-b-D-glucuronide research could involve its use in studying bile acid metabolic status and liver ailments, including cholestasis and hepatocellular carcinoma . It could also be used to develop lower-cost screens for deficient luteal phases in clinically regular cycles .

Eigenschaften

IUPAC Name |

(2S,3S,4S,5R)-3,4,5-trihydroxy-6-[[(8R,9S,10S,13S,14S,17R)-17-hydroxy-17-(1-hydroxyethyl)-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O9/c1-13(28)27(34)11-8-18-16-5-4-14-12-15(6-9-25(14,2)17(16)7-10-26(18,27)3)35-24-21(31)19(29)20(30)22(36-24)23(32)33/h13-22,24,28-31,34H,4-12H2,1-3H3,(H,32,33)/t13?,14?,15?,16-,17+,18+,19+,20+,21-,22+,24?,25+,26+,27+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUXHVCKABSGLJH-UZIWTIOOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1(CCC2C1(CCC3C2CCC4C3(CCC(C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC([C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@]3(CCC(C4)OC5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C)C)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pregnanetriol 3a-O-b-D-glucuronide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2-Bis[4-[2-(diethylamino)ethoxy]phenyl]-1,2-diphenylethanone Dihydrochloride](/img/structure/B1146689.png)

![N6-(1-Deoxy-D-fructos-1-yl)-N2-[(phenylmethoxy)carbonyl]-L-Lysine](/img/no-structure.png)

![1,6-O-[(1R,2R)-1,2-Dimethoxy-1,2-dimethyl-1,2-ethanediyl]-3,4-O-[(1S,2S)-1,2-dimethoxy-1,2-dimethyl-1,2-ethanediyl]-5-benzoate-myo-inositol](/img/structure/B1146698.png)

![(1S,3R,8R,10S)-5,6,12,13-Tetramethoxy-5,6,12,13-tetramethyl-4,7,11,14-tetraoxatricyclo[8.4.0.03,8]tetradecane-2,9-diol](/img/structure/B1146699.png)

![(R)-(-)-1-[(S)-2-(DICYCLOHEXYLPHOSPHINO)FERROCENYL]ETHYLDI-T-BUTYLPHOSPHINE](/img/structure/B1146709.png)